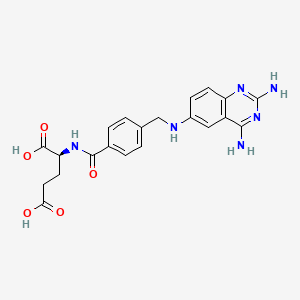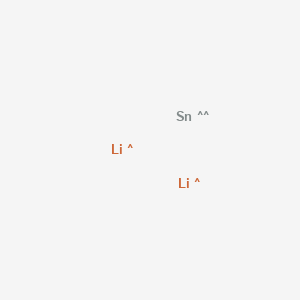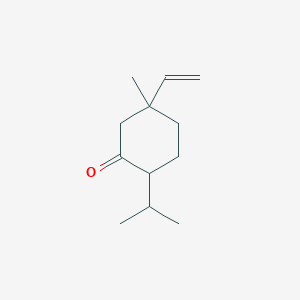
3-(4-Aminophenyl)-1-benzyl-3-ethylpiperidine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Aminophenyl)-1-benzyl-3-ethylpiperidine-2,6-dione is a synthetic organic compound with a complex structure. It is known for its potential applications in various fields, including medicinal chemistry and material science. The compound features a piperidine ring substituted with an aminophenyl group, a benzyl group, and an ethyl group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)-1-benzyl-3-ethylpiperidine-2,6-dione typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic substitution reaction using a suitable aminophenyl precursor.
Benzylation and Ethylation: The benzyl and ethyl groups can be introduced through alkylation reactions using benzyl halides and ethyl halides, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(4-Aminophenyl)-1-benzyl-3-ethylpiperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
3-(4-Aminophenyl)-1-benzyl-3-ethylpiperidine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-(4-Aminophenyl)-1-benzyl-3-ethylpiperidine-2,6-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary
属性
CAS 编号 |
52498-55-2 |
|---|---|
分子式 |
C20H22N2O2 |
分子量 |
322.4 g/mol |
IUPAC 名称 |
3-(4-aminophenyl)-1-benzyl-3-ethylpiperidine-2,6-dione |
InChI |
InChI=1S/C20H22N2O2/c1-2-20(16-8-10-17(21)11-9-16)13-12-18(23)22(19(20)24)14-15-6-4-3-5-7-15/h3-11H,2,12-14,21H2,1H3 |
InChI 键 |
DCCLHKDUUGTBCD-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CCC(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=C(C=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




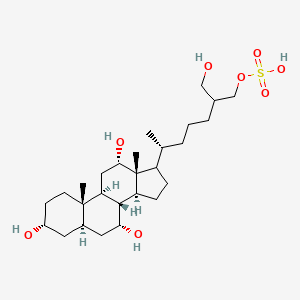



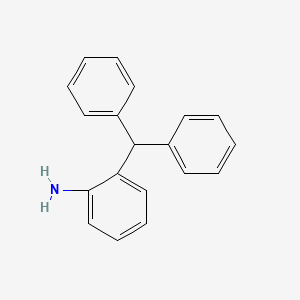
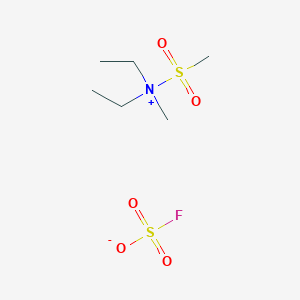

![2-[(2-Methylpropyl)sulfanyl]aniline](/img/structure/B14633429.png)
